molecular formula C8H6ClFO2S B11722012 2-(2-Fluorophenyl)ethene-1-sulfonyl chloride

2-(2-Fluorophenyl)ethene-1-sulfonyl chloride

Cat. No.: B11722012
M. Wt: 220.65 g/mol
InChI Key: CIJAPQWSEHDXFM-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)ethene-1-sulfonyl chloride is an organic compound with the molecular formula C8H6ClFO2S and a molecular weight of 220.65 g/mol . This compound is characterized by the presence of a fluorophenyl group attached to an ethene sulfonyl chloride moiety, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluorophenyl)ethene-1-sulfonyl chloride typically involves the reaction of 2-fluorophenyl ethene with sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Fluorophenyl)ethene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols.

    Oxidizing Agents: Hydrogen peroxide, peracids.

Major Products Formed:

Scientific Research Applications

2-(2-Fluorophenyl)ethene-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)ethene-1-sulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles to form stable sulfonyl derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions.

Comparison with Similar Compounds

  • 2-(2-Chlorophenyl)ethene-1-sulfonyl chloride
  • 2-(2-Bromophenyl)ethene-1-sulfonyl chloride
  • 2-(2-Iodophenyl)ethene-1-sulfonyl chloride

Comparison: 2-(2-Fluorophenyl)ethene-1-sulfonyl chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and iodo analogs. The fluorine atom enhances the compound’s reactivity and stability, making it a valuable intermediate in various chemical reactions .

Biological Activity

2-(2-Fluorophenyl)ethene-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by a fluorophenyl group attached to an ethene moiety. This compound serves as a valuable intermediate in organic synthesis and has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its reactivity, primarily due to the electrophilic nature of the sulfonyl chloride group, allows it to form covalent bonds with nucleophiles, which is crucial for its biological applications.

The synthesis of this compound typically involves the reaction of 2-fluorophenyl ethene with sulfonyl chloride under controlled conditions. The process is often conducted in the presence of a catalyst and under an inert atmosphere to minimize side reactions. In industrial settings, continuous flow reactors are employed to enhance yield and product consistency.

PropertyValue
IUPAC NameThis compound
CAS Number1161945-22-7
Molecular FormulaC8H8ClF O2S
Molecular Weight218.67 g/mol

Biological Activity

The biological activity of this compound has been explored in various contexts, particularly in drug development and biochemical research.

Mechanism of Action
The mechanism of action involves the formation of covalent bonds with nucleophilic sites on target biomolecules. The sulfonyl chloride group reacts readily with amines, alcohols, and thiols, leading to the formation of sulfonamides and other derivatives that exhibit biological activity.

Applications in Medicinal Chemistry

  • Antiviral Activity : Research indicates that compounds containing sulfonamide moieties can inhibit viral entry into host cells. For instance, studies on related compounds have shown significant inhibition of SARS-CoV-2 entry into cells, suggesting potential applications in antiviral drug development .
  • Antimicrobial Properties : Sulfonamides derived from this compound have demonstrated antimicrobial activity against various pathogens, making them candidates for further investigation as antibiotics.
  • Cancer Research : The ability of sulfonamides to interfere with cellular processes has led to their exploration as potential anticancer agents. Compounds similar to this compound have been shown to induce apoptosis in cancer cells through various mechanisms .

Case Studies

Several studies have highlighted the biological significance of sulfonamide derivatives:

  • Study on Antiviral Activity : A recent study screened a library of compounds for inhibitors of SARS-CoV-2 entry, identifying several derivatives that exhibited low cytotoxicity while effectively inhibiting viral infection at nanomolar concentrations .
  • Antimicrobial Efficacy : Another investigation focused on the synthesis of sulfonamide derivatives from this compound, revealing broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Properties

Molecular Formula

C8H6ClFO2S

Molecular Weight

220.65 g/mol

IUPAC Name

2-(2-fluorophenyl)ethenesulfonyl chloride

InChI

InChI=1S/C8H6ClFO2S/c9-13(11,12)6-5-7-3-1-2-4-8(7)10/h1-6H

InChI Key

CIJAPQWSEHDXFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=CS(=O)(=O)Cl)F

Origin of Product

United States

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